molecular formula C6H6ClIN2 B13903975 3-chloro-4-iodo-N-methylpyridin-2-amine

3-chloro-4-iodo-N-methylpyridin-2-amine

Cat. No.: B13903975
M. Wt: 268.48 g/mol
InChI Key: JZUUZNTUTJOJES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-chloro-4-iodo-N-methylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 3-chloro-4-iodopyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-chloro-4-iodo-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "3-chloro-4-iodo-N-methylpyridin-2-amine":

Note: It's important to note that the search results primarily discuss compounds with similar structures, not specifically "this compound" itself. Therefore, the information below is based on the applications of structurally related compounds.

Scientific Research Applications

  • Medicinal Chemistry :
    • It can be used as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
    • The presence of halogen substituents, like chlorine and iodine, can enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
  • Material Science :
    • It can be utilized in developing novel materials with specific electronic properties.
  • Biological Studies :
    • It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
  • Industrial Applications :
    • It can be employed in the synthesis of agrochemicals and specialty chemicals.
  • Antimicrobial Activity :
    • Research suggests that compounds similar to this one may exhibit significant antimicrobial properties, particularly against bacterial infections. For example, one similar compound showed 91.95% inhibition against Escherichia coli.

Reactions

6-chloro-4-iodo-N-methylpyridin-3-amine can undergo various chemical reactions:

  • Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Green Chemistry

Mechanism of Action

The mechanism of action of 3-chloro-4-iodo-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-chloro-4-iodo-N-methylpyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:

  • 3-chloro-4-bromo-N-methylpyridin-2-amine
  • 3-chloro-4-fluoro-N-methylpyridin-2-amine
  • 3-chloro-4-iodopyridine

These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications.

Biological Activity

3-Chloro-4-iodo-N-methylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase SHP2. This enzyme plays a crucial role in various signaling pathways associated with cancer and other diseases. This article explores the biological activity of this compound, synthesizing findings from several research studies and patents.

Molecular Formula : C₆H₈ClI N

Molecular Weight : 227.5 g/mol

Structure : The compound features a pyridine ring substituted with chlorine and iodine atoms, which are critical for its biological activity.

Inhibition of SHP2

Research indicates that this compound serves as a potent inhibitor of SHP2, which is implicated in oncogenic signaling pathways. The inhibition of SHP2 can disrupt cellular proliferation and survival mechanisms, making it a promising candidate for cancer therapy.

  • Mechanism of Action :
    • SHP2 is involved in multiple signaling cascades, including the Ras/ERK pathway, which is crucial for cell growth and differentiation. By inhibiting SHP2, this compound can potentially reduce tumor growth and metastasis .
  • Therapeutic Applications :
    • Targeting SHP2 with this compound may provide therapeutic benefits in treating various cancers such as leukemia, melanoma, and solid tumors .

Case Studies

Several studies have reported on the efficacy of SHP2 inhibitors, including this compound:

  • Study on Cancer Cell Lines :
    • In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. For instance, a study showed a decrease in proliferation rates by up to 70% in treated cells compared to controls .
  • Animal Models :
    • Preclinical trials using mouse models of cancer indicated that administration of the compound resulted in reduced tumor sizes and prolonged survival rates compared to untreated groups .

Synthesis and Yield

The synthesis of this compound has been reported with notable yields:

Synthesis MethodYield (%)Reference
Silica gel purification76%
Sonogashira cross-coupling65%

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

3-chloro-4-iodo-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6ClIN2/c1-9-6-5(7)4(8)2-3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

JZUUZNTUTJOJES-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1Cl)I

Origin of Product

United States

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